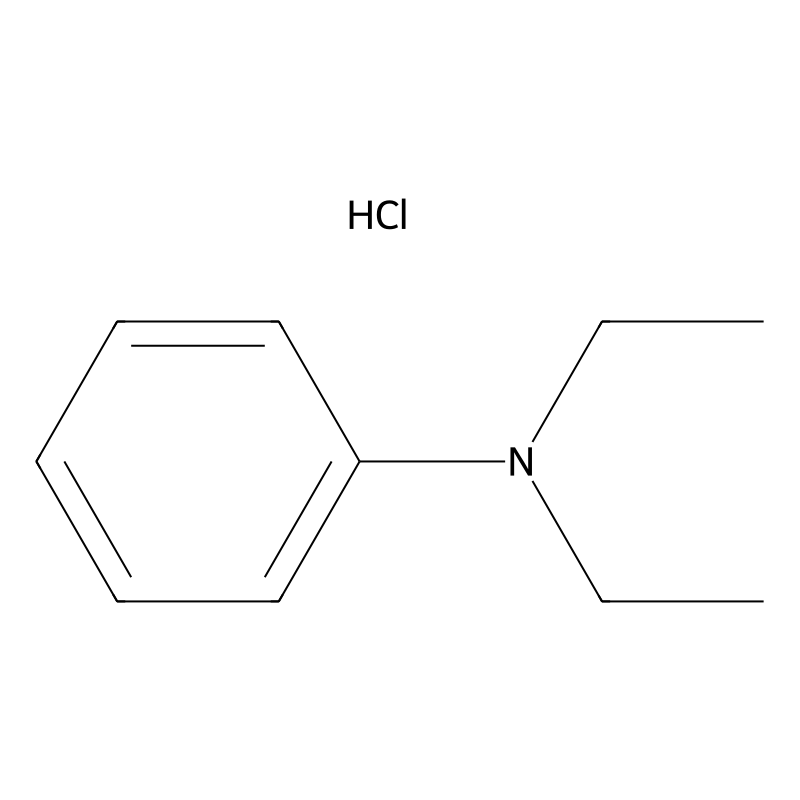

N,N-Diethylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Diethylaniline hydrochloride is a chemical compound with the formula CHClN, commonly recognized by its CAS number 5882-45-1. It is derived from N,N-diethylaniline, which appears as a colorless to yellow oily liquid with a characteristic fish-like odor. This compound is slightly soluble in alcohol, ether, and chloroform but is insoluble in water .

The physical properties of N,N-diethylaniline hydrochloride include a relative density of approximately 0.9302 at 25 °C and a refractive index of 1.5394 at 24 °C. It has a flash point of 97 °C and a melting point of -38.8 °C, indicating its stability under normal conditions .

Organic Synthesis

Precursor for conducting agents

N,N-Diethylaniline hydrochloride can be used as a starting material for the synthesis of various conducting polymers. These polymers have unique electrical properties and are used in organic electronics research [].

Preparation of catalysts

Due to the presence of the amine group, N,N-Diethylaniline hydrochloride can be employed as a ligand in the design of catalysts for various organic reactions. Its ability to form complexes with transition metals makes it a valuable tool in studying reaction mechanisms and developing new catalysts [].

Analytical Chemistry

Acid-base titrations

N,N-Diethylaniline hydrochloride behaves as a weak acid due to the presence of the protonated amine group. This property allows it to be used as a standard in acid-base titrations, a fundamental analytical technique for determining the concentration of acids and bases [].

Synthesis of ion-pairing reagents

The combination of the aromatic ring and the charged amine group in N,N-Diethylaniline hydrochloride makes it a potential candidate for the development of ion-pairing reagents. These reagents are used in chromatography to improve the separation of ionic compounds [].

In laboratory settings, N,N-diethylaniline can be converted into other compounds through catalytic processes. For instance, it can be transformed into N-ethylaniline under specific catalytic conditions .

N,N-Diethylaniline hydrochloride exhibits moderate toxicity. It can cause irritation to the skin, eyes, and respiratory system upon exposure. Inhalation or absorption through the skin may lead to systemic effects such as methemoglobinemia, which can result in cyanosis if concentrations are sufficiently high .

The synthesis of N,N-diethylaniline hydrochloride typically involves the reaction of diethylamine with an appropriate aromatic compound such as nitrobenzene or chlorobenzene under controlled conditions. The process may include the following steps:

- Formation of N,N-Diethylaniline: Diethylamine reacts with an aromatic compound in the presence of a catalyst.

- Hydrochlorination: The resulting N,N-diethylaniline is treated with hydrochloric acid to form N,N-diethylaniline hydrochloride.

Alternative methods may involve using ammonia in the presence of diethylamine over extended reaction periods to achieve high purity yields .

N,N-Diethylaniline hydrochloride has several applications across various industries:

- Chemical Manufacturing: It serves as an intermediate in the synthesis of dyes and pigments.

- Pharmaceuticals: The compound is utilized in the production of various pharmaceutical agents.

- Research: It is employed in laboratories for chemical synthesis and studies related to organic compounds.

Interaction studies involving N,N-diethylaniline hydrochloride suggest that it may have significant reactivity with several classes of chemicals. For instance:

- Acids: Reacts exothermically to form salts.

- Halogenated Compounds: Potentially incompatible and may lead to hazardous reactions.

- Oxidizing Agents: Can generate flammable gaseous hydrogen when combined with strong reducing agents like hydrides .

These interactions necessitate careful handling and storage protocols to mitigate risks associated with chemical exposure.

N,N-Diethylaniline hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| N,N-Diethylbenzene | CH | Used primarily as a solvent in organic synthesis |

| N-Ethyl-N-methylaniline | CHN | Exhibits different solubility properties |

| Diphenylamine | CHN | Known for its use as an antioxidant in rubber products |

N,N-Diethylaniline hydrochloride is unique due to its specific reactivity profile and applications in dye manufacturing and pharmaceuticals, distinguishing it from its analogs which may serve different industrial purposes or exhibit varying biological activities.